molecular formula C8H3F6NO2 B1310536 2,4-Bis(trifluoromethyl)nitrobenzene CAS No. 224044-97-7

2,4-Bis(trifluoromethyl)nitrobenzene

Cat. No.: B1310536
CAS No.: 224044-97-7
M. Wt: 259.1 g/mol
InChI Key: MZGFDOWJWPJWPA-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)nitrobenzene, also known as 1-nitro-2,4-bis(trifluoromethyl)benzene, is a chemical compound with the molecular formula C8H3F6NO2. It is characterized by the presence of two trifluoromethyl groups and a nitro group attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trifluoromethyl)nitrobenzene typically involves the nitration of 2,4-bis(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(trifluoromethyl)nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3,4-Bis(trifluoromethyl)nitrobenzene
  • 2,6-Bis(trifluoromethyl)nitrobenzene
  • 2,4-Dinitrobenzene

Comparison: 2,4-Bis(trifluoromethyl)nitrobenzene is unique due to the specific positioning of its trifluoromethyl and nitro groups, which confer distinct electronic and steric properties. Compared to its isomers, such as 3,4-Bis(trifluoromethyl)nitrobenzene, it exhibits different reactivity patterns and biological activities. The presence of two trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

1-nitro-2,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO2/c9-7(10,11)4-1-2-6(15(16)17)5(3-4)8(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGFDOWJWPJWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446168
Record name 1-nitro-2,4-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224044-97-7
Record name 1-nitro-2,4-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Bis(trifluoromethyl)nitrobenzene
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